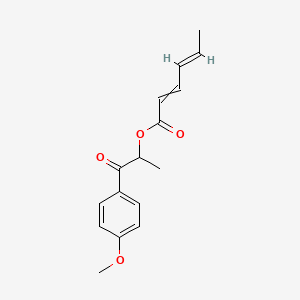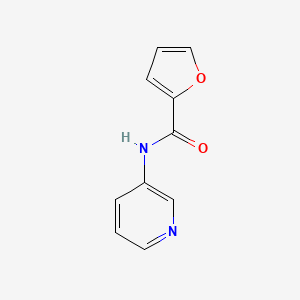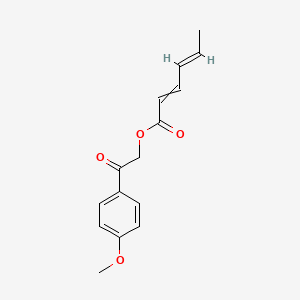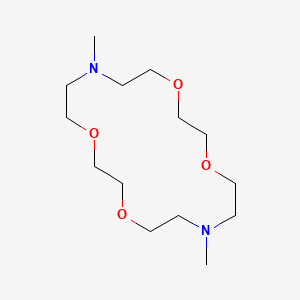![molecular formula C15H16O B11714044 2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an allyl group attached to the biphenyl structure, which is further modified by a ketone group at the 3-position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl and allyl bromide.
Allylation: The biphenyl is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the allyl group to the biphenyl structure.
Hydrogenation: The allylated biphenyl is then hydrogenated using a palladium catalyst to reduce the double bond in the allyl group, resulting in the formation of 5,6-dihydro-[1,1’-biphenyl].
Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent such as chromium trioxide to introduce the ketone group at the 3-position, yielding 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
2’-Methyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: Similar structure with a methyl group instead of an allyl group.
2’-Ethyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: Contains an ethyl group instead of an allyl group.
2’-Propyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: Features a propyl group in place of the allyl group.
Uniqueness
The presence of the allyl group in 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one imparts unique reactivity and properties compared to its similar compounds. This makes it a valuable compound for specific chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(2-prop-2-enylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O/c1-2-6-12-7-3-4-10-15(12)13-8-5-9-14(16)11-13/h2-4,7,10-11H,1,5-6,8-9H2 |
Clave InChI |
UUTUUBNJWPNQQF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=C1C2=CC(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B11714028.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)


![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)

